molecular formula C17H17BrFNO B11955604 5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide CAS No. 853317-16-5

5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide

Cat. No.: B11955604
CAS No.: 853317-16-5
M. Wt: 350.2 g/mol
InChI Key: IKVGVSGLXPSMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide is an organic compound with the molecular formula C16H17BrN2O It is a derivative of benzamide, featuring bromine, fluorine, and diethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzamide ring.

    Amidation: The formation of the amide bond with the 2,6-diethylphenyl group.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2,6-diethylphenyl)nicotinamide
  • 6-bromo-N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

853317-16-5

Molecular Formula

C17H17BrFNO

Molecular Weight

350.2 g/mol

IUPAC Name

5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C17H17BrFNO/c1-3-11-6-5-7-12(4-2)16(11)20-17(21)14-10-13(18)8-9-15(14)19/h5-10H,3-4H2,1-2H3,(H,20,21)

InChI Key

IKVGVSGLXPSMKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.